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molecular formula C12H14N2O2 B178519 tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate CAS No. 148760-75-2

tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Cat. No. B178519
M. Wt: 218.25 g/mol
InChI Key: PKYJYPDHSCLTJO-UHFFFAOYSA-N
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Patent
US09181277B2

Procedure details

To a solution of tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate (2.55 g) in the mixture solvent of glycol monomethyl ether (40 mL) and AcOH (1 mL) was added a catalytic amount of Pd(OH)2/C. The suspension was heated at 70° C. for 24 h under H2 (2.0 MPa) and filtered. The filtrate was concentrated in vacuo and the residue was chromatographed with a silica gel column (eluting agent: 10:1 (v/v) CH2Cl2/MeOH) to give the product as viscous liquid (2.64 g, 100.00%).
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[N:1]1([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[CH:3]=[CH:2]1.COCCO>[OH-].[OH-].[Pd+2].CC(O)=O>[N:1]1([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH:9]2[CH:4]([CH2:5][NH:6][CH2:7][CH2:8]2)[CH2:3][CH2:2]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.55 g
Type
reactant
Smiles
N1(C=CC=2C=NC=CC21)C(=O)OC(C)(C)C
Name
Quantity
40 mL
Type
reactant
Smiles
COCCO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Name
Quantity
1 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed with a silica gel column (eluting agent: 10:1 (v/v) CH2Cl2/MeOH)

Outcomes

Product
Name
Type
product
Smiles
N1(CCC2CNCCC21)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.64 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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